molecular formula C5H5NO2 B14397012 2-Formyl-3-methoxyprop-2-enenitrile CAS No. 87647-12-9

2-Formyl-3-methoxyprop-2-enenitrile

Cat. No.: B14397012
CAS No.: 87647-12-9
M. Wt: 111.10 g/mol
InChI Key: NCQIJCZRPDYLHS-UHFFFAOYSA-N
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Description

2-Formyl-3-methoxyprop-2-enenitrile is an organic compound with the molecular formula C5H5NO2 It is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a prop-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-methoxyprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of methoxyacetonitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Methoxyacetonitrile is treated with a base such as sodium hydroxide.
  • Formaldehyde is added to the reaction mixture.
  • The reaction is allowed to proceed at room temperature or slightly elevated temperatures.
  • The product, this compound, is isolated and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-methoxyprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Formyl-3-methoxyprop-2-enoic acid.

    Reduction: 2-Formyl-3-methoxyprop-2-enamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-3-methoxyprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-3-methoxyprop-2-enenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-3-methoxyprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

    2-Formyl-3-methoxyprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Formyl-3-methoxyprop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

2-Formyl-3-methoxyprop-2-enenitrile is unique due to the presence of both a formyl group and a nitrile group on the same molecule. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

CAS No.

87647-12-9

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

2-formyl-3-methoxyprop-2-enenitrile

InChI

InChI=1S/C5H5NO2/c1-8-4-5(2-6)3-7/h3-4H,1H3

InChI Key

NCQIJCZRPDYLHS-UHFFFAOYSA-N

Canonical SMILES

COC=C(C=O)C#N

Origin of Product

United States

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